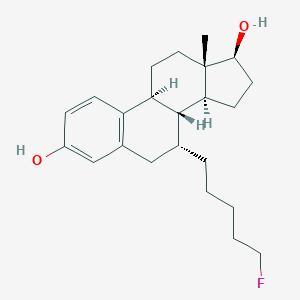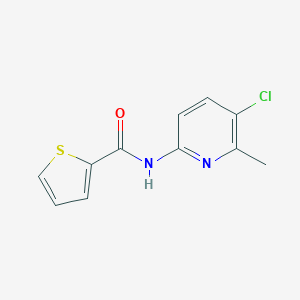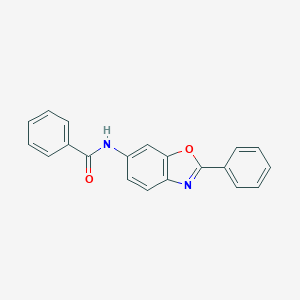
29-Methylidene-2,3-oxidosqualene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
29-Methylidene-2,3-oxidosqualene is a key intermediate in the biosynthesis of sterols, triterpenoids, and other isoprenoids in plants and animals. It is a highly reactive molecule that undergoes a complex series of reactions to form a variety of biologically active compounds. The synthesis of this compound has been the subject of extensive research due to its importance in the production of natural products with therapeutic potential.
Mécanisme D'action
The mechanism of action of 29-methylidene-2,3-oxidosqualene is complex and not well understood. It is known that this compound is a highly reactive molecule that can undergo a variety of reactions to form a wide range of biologically active compounds. These compounds are thought to act through a variety of mechanisms, including enzyme inhibition, receptor modulation, and membrane disruption.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied and depend on the specific compound that is formed from it. Some compounds derived from this compound have been shown to have anti-inflammatory, antioxidant, and anticancer properties. Others have been shown to have antiviral, antibacterial, and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 29-methylidene-2,3-oxidosqualene in lab experiments are its availability and ease of synthesis. This compound is a commercially available compound that can be purchased from chemical suppliers. It is also relatively easy to synthesize using standard laboratory techniques. The limitations of using this compound in lab experiments are its reactivity and instability. This compound is a highly reactive molecule that can undergo a variety of reactions, making it difficult to control in experiments. It is also unstable and can degrade over time, making it challenging to work with.
Orientations Futures
The future directions for research on 29-methylidene-2,3-oxidosqualene are varied and include the following:
1. Developing new synthetic methods for this compound that are more efficient and cost-effective.
2. Investigating the mechanism of action of this compound and its derivatives to better understand their biological activity.
3. Exploring the potential of this compound and its derivatives as therapeutic agents for a variety of diseases, including cancer, inflammation, and infectious diseases.
4. Investigating the role of this compound in plant and animal physiology and its potential applications in agriculture and biotechnology.
5. Developing new methods for the production of natural products derived from this compound, including artemisinin and other drugs with therapeutic potential.
Méthodes De Synthèse
The synthesis of 29-methylidene-2,3-oxidosqualene involves a series of enzymatic reactions that occur in the mevalonate pathway. The first step in the synthesis of this compound is the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA. This reaction is catalyzed by HMG-CoA synthase. HMG-CoA is then converted to mevalonate by HMG-CoA reductase. Mevalonate is the precursor for isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the building blocks for isoprenoid synthesis. IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP) by GPP synthase. GPP is then converted to farnesyl pyrophosphate (FPP) by FPP synthase. Finally, FPP is converted to this compound by squalene synthase.
Applications De Recherche Scientifique
29-Methylidene-2,3-oxidosqualene has been extensively studied for its potential use in the production of natural products with therapeutic potential. One such product is artemisinin, a potent antimalarial drug. Artemisinin is produced from artemisinic acid, which is derived from this compound. Other natural products that are derived from this compound include sterols, triterpenoids, and carotenoids.
Propriétés
Numéro CAS |
145919-42-2 |
|---|---|
Formule moléculaire |
C24H25F2N3O |
Poids moléculaire |
438.7 g/mol |
Nom IUPAC |
2,2-dimethyl-3-[(3E,7E,11E,15E,19Z)-3,7,12-trimethyl-16-prop-2-enylhenicosa-3,7,11,15,19-pentaenyl]oxirane |
InChI |
InChI=1S/C31H50O/c1-8-10-11-22-29(16-9-2)23-15-21-27(4)18-13-12-17-26(3)19-14-20-28(5)24-25-30-31(6,7)32-30/h8-10,17-18,20,23,30H,2,11-16,19,21-22,24-25H2,1,3-7H3/b10-8-,26-17+,27-18+,28-20+,29-23- |
Clé InChI |
DOTTUEYUTNVWMJ-KSTFQPQISA-N |
SMILES isomérique |
C/C=C\CC/C(=C\CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CCC1C(O1)(C)C)/C)/CC=C |
SMILES |
CC=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)C)CC=C |
SMILES canonique |
CC=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)C)CC=C |
Synonymes |
(3H)29-MOS 29-methylidene-2,3-oxidosqualene 29-MOS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-chlorophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B235648.png)
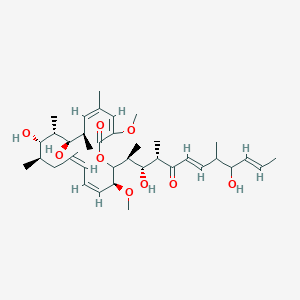

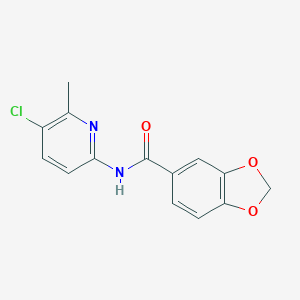


![(2R,3R,4S,5S,6R)-2-[(2S)-4-[(4S,8S,9S,13S)-16-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B235683.png)
![N-(5-chloro-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B235685.png)

